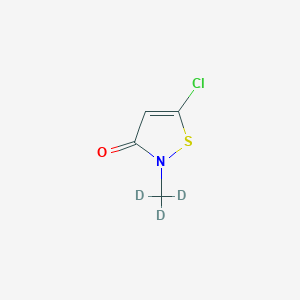

5-Chloro-2-methyl-3-isothiazolone-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methyl-3-isothiazolone-d3 is a stable isotope-labeled compound, often used in research and analytical applications. It is a derivative of 5-chloro-2-methyl-3-isothiazolone, a well-known biocide and preservative. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-3-isothiazolone-d3 typically involves the cyclization of amides derived from carboxylic acid precursors The reaction conditions often include the use of chlorinating agents and catalysts to facilitate the formation of the isothiazolone ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-methyl-3-isothiazolone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted isothiazolones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Applications in Cosmetics

One of the most prominent applications of 5-Chloro-2-methyl-3-isothiazolone-d3 is in the cosmetic industry. It is commonly used as a preservative due to its ability to inhibit microbial growth in water-based products.

Key Uses:

- Personal Care Products: It is utilized in formulations such as shampoos, conditioners, body washes, and creams to prevent contamination by bacteria and fungi.

- Safety Assessments: Studies have shown that while effective, the compound can cause skin sensitization in some individuals. Risk assessments have been conducted to determine safe usage levels in cosmetic formulations .

Industrial Applications

Beyond cosmetics, this compound finds extensive application in various industrial processes.

Key Uses:

- Antimicrobial Coatings: Its biocidal properties make it suitable for use in coatings that require long-lasting protection against microbial growth.

- Metalworking Fluids: The compound is incorporated into metalworking fluids to prevent microbial contamination and extend the life of these fluids .

- Pesticides: It is also utilized in agricultural applications as a component of pesticide formulations due to its effectiveness against various pathogens .

Environmental Considerations

Research has indicated that this compound can be evaluated for its environmental impact, particularly concerning aquatic toxicity. Regulatory assessments have been conducted to understand its behavior in ecosystems and potential risks associated with its use .

Case Study 1: Efficacy as a Biocide

A study assessed the effectiveness of this compound against several microbial strains found in industrial settings. Results indicated that at concentrations as low as 0.1%, the compound exhibited significant bactericidal activity .

Case Study 2: Safety Evaluations

Risk assessments focusing on the safety profile of this compound revealed that while it is effective at low concentrations, careful management is necessary due to potential allergic reactions among sensitive populations .

Data Table: Summary of Applications

| Application Area | Specific Uses | Efficacy/Notes |

|---|---|---|

| Cosmetics | Preservative in shampoos and lotions | Effective against bacteria; potential skin sensitizer |

| Industrial Products | Antimicrobial coatings | Extends product life; prevents microbial growth |

| Metalworking Fluids | Prevents contamination | Enhances fluid longevity |

| Pesticides | Component in agricultural formulations | Effective against pathogens |

| Environmental Impact | Aquatic toxicity assessments | Requires regulatory scrutiny |

Mecanismo De Acción

The mechanism of action of 5-chloro-2-methyl-3-isothiazolone-d3 involves the disruption of metabolic pathways in microorganisms. The compound targets dehydrogenase enzymes, leading to the inhibition of growth and metabolism. This results in irreversible cell damage and loss of viability. The presence of deuterium atoms enhances the stability and effectiveness of the compound in various applications.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-2-methyl-3-isothiazolone: The non-deuterated form, widely used as a biocide.

2-Methyl-3-isothiazolone: Another isothiazolone derivative with similar biocidal properties.

4,5-Dichloro-2-methylisothiazol-3-one: A related compound with enhanced antimicrobial activity.

Uniqueness

5-Chloro-2-methyl-3-isothiazolone-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.

Actividad Biológica

5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is a deuterated derivative of 5-chloro-2-methyl-3-isothiazolone, a compound widely recognized for its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C4H4ClN2OS

- Molecular Weight : 150.6 g/mol

- CAS Number : 1329611-34-8

CMI-d3 is primarily used in research settings, particularly in studies involving cell biology and environmental monitoring due to its stable isotopic labeling.

Biological Activity

CMI-d3 exhibits significant biological activity, particularly as an antimicrobial agent. Its efficacy has been documented against various microorganisms, including bacteria and fungi.

The mechanism of action for CMI-d3 involves the disruption of microbial cell membranes, leading to cell lysis. The compound acts by inhibiting key enzymatic processes that are essential for microbial growth and reproduction. The following pathways are notably affected:

- Cell Membrane Disruption : CMI-d3 interacts with the lipid bilayer of microbial cells, increasing permeability and causing leakage of cellular contents.

- Inhibition of Enzymatic Activity : It inhibits enzymes critical for metabolic processes in bacteria and fungi.

Antimicrobial Efficacy

Several studies have demonstrated the antimicrobial efficacy of CMI-d3:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

These results indicate that CMI-d3 is effective at low concentrations, making it a potent antimicrobial agent.

Case Studies

- Environmental Monitoring : A study conducted to assess indoor air quality found that CMI-d3 was emitted from humidifier disinfectants. The concentration levels were measured using gas chromatography-mass spectrometry (GC-MS), revealing significant levels that could pose health risks if not monitored properly .

- Toxicological Assessment : Safety data sheets indicate that while CMI-d3 is effective against pathogens, it may also cause skin sensitization and irritation upon contact. It is classified as hazardous to aquatic environments, necessitating careful handling and disposal .

Applications in Research

CMI-d3 is utilized in various research applications, including:

- Cell Biology : As a research tool to study cellular interactions and mechanisms.

- Environmental Science : In assessing the presence and concentration of isothiazolone compounds in water systems.

- Pharmaceutical Development : As a reference standard for developing new antimicrobial formulations.

Propiedades

IUPAC Name |

5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRXBZYEKSXIM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.